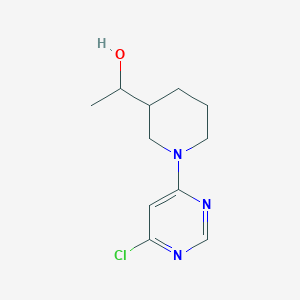![molecular formula C12H13ClFNO2 B1477776 3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2098129-44-1](/img/structure/B1477776.png)
3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
説明
3-Chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, or simply 3-chloro-7-fluoro-dihydrobenzooxazepin (CFDO), is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. CFDO has been shown to have a range of biochemical and physiological effects, and its synthesis and mechanism of action have been explored in depth.
科学的研究の応用
Mechanisms of Polychlorinated Dibenzodioxins and Furans Formation
Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are a group of compounds known for their persistence and toxicity, drawing considerable scientific interest in understanding their formation, chlorination, dechlorination, and destruction mechanisms. Studies have highlighted the complexity of both homogeneous and heterogeneous pathways in their formation during combustion processes. This research can be pivotal for developing strategies to mitigate environmental contamination by similar chlorinated compounds (Altarawneh et al., 2009).
Environmental Behavior and Fate of Chlorinated Phenols
Research on chlorinated phenols, which share structural similarities with many industrial pollutants, including the potential interaction and transformation processes in aquatic environments, sheds light on their environmental fate and behavior. This information is crucial for environmental risk assessments and developing removal strategies for such persistent organic pollutants (Haman et al., 2015).
Synthetic Approaches for Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines, from o-phenylenediamines, provide a foundation for creating various biologically active molecules. This research area is significant for pharmaceutical development and offers insights into methodologies that could be applicable for synthesizing and studying the chemical and biological properties of complex molecules including 3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one (Ibrahim, 2011).
作用機序
Target of Action
The primary targets of 3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) and the Traf2- and Nck-interacting protein kinase (TNIK) . ROCKs are associated with the pathology of glaucoma , while TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) .
Mode of Action
3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of ROCKs and TNIK affects the Rho/ROCK and Wnt/β-catenin signaling pathways respectively . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and migration. Disruption of these pathways can lead to various downstream effects, such as reduced cell proliferation and migration.
Result of Action
The molecular and cellular effects of 3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one’s action include the inhibition of seizure activity and the induction of sleep . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of the associated biochemical pathways.
特性
IUPAC Name |
3-chloro-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-4-3-12(16)15-5-6-17-11-2-1-10(14)7-9(11)8-15/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWZJBZMRQEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCCl)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)
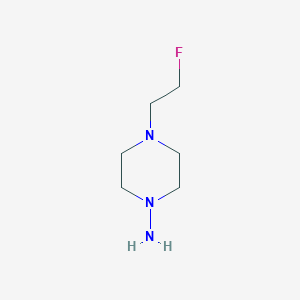
![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)
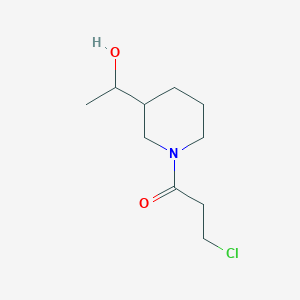

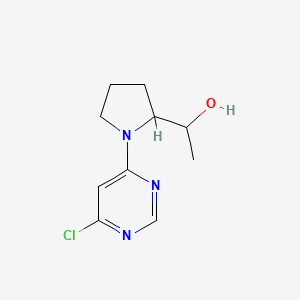

![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
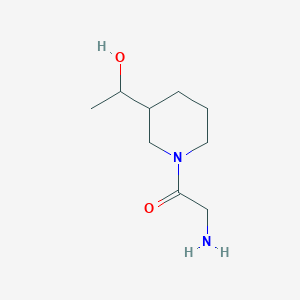
![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)
